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Compound of Interest

Compound Name: [11C]Phno

Cat. No.: B1236458

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the radiosynthesis and
chemical properties of (+)-4-[*1C]propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1]
[2]oxazin-9-ol, commonly known as [**C]PHNO. This radiotracer is a potent dopamine D2/D3
receptor agonist used in Positron Emission Tomography (PET) to investigate the dopaminergic
system in neuropsychiatric disorders.

Radiosynthesis of [**C]PHNO

The production of [**C]PHNO for clinical and preclinical research is a complex, multi-step
process demanding speed and precision due to the short half-life of carbon-11 (approximately
20.4 minutes).[2] Two primary radiosynthetic routes have been established, both culminating in
the versatile [**C]PHNO molecule.

Method 1: Acylation with [**C]Propionyl Chloride

One of the initial methods for synthesizing [**C]PHNO involves the acylation of the precursor 9-
hydroxynaphthoxazine.[1][3] This is followed by a reduction step to yield the final product.

e Production of [*1C]Propionyl Chloride: The synthesis begins with the production of [**1C]CO2
via a cyclotron. This is then typically converted to a Grignard reagent, which is reacted to
form [1*C]propionic acid. Subsequent reaction with a chlorinating agent like oxalyl chloride or
thionyl chloride produces [*C]propionyl chloride.
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o Acylation: The [**C]propionyl chloride is then reacted with the 9-hydroxynaphthoxazine
precursor. This step forms a [*1C]-amide intermediate.[1][3] Traditionally, this reaction is
heated to around 80°C.[2][4]

e Reduction: The [*C]-amide intermediate is subsequently reduced using a strong reducing
agent, most commonly Lithium Aluminium Hydride (LiAlH4), to yield [*C]PHNO.[1][3]

 Purification: The final product is purified using High-Performance Liquid Chromatography
(HPLC) to separate it from unreacted precursors and byproducts.[1][3]

o Formulation: The purified [**C]JPHNO is formulated into a sterile, pyrogen-free solution
suitable for intravenous injection in human and animal studies.[1][3]

Recent optimizations have aimed to reduce the synthesis time by performing the reactions at
room temperature, which can save approximately 5 minutes and prevent significant radioactive
decay.[4][5]

Method 2: N-Alkylation with [**C]lodomethane

An alternative and widely used method involves labeling the terminal carbon of the N-propyl
chain using [*CJiodomethane.[6] This method utilizes an N-acetyl precursor.

e Production of [*1C]lodomethane: [*1C]CO: from the cyclotron is converted to [**C]methane,
which is then iodinated to produce [**Cliodomethane ([**C]CHsl).

e 11C-Methylation: The [*'Cliodomethane is reacted with an N-acetyl precursor of PHNO.[6]

e Reduction: The resulting intermediate is reduced with Lithium Aluminium Hydride (LiAlIH4) in
a one-pot procedure to yield [3-1*C]-(+)-PHNO.[6]

 Purification and Formulation: The product undergoes semi-automated purification via HPLC
and is formulated into an injectable solution.[6]

The following table summarizes the reported quantitative data for the N-alkylation method for
producing [3-11C]PHNO.
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Parameter Value Reference
Analytical Radiochemical Yield  55-60% (n=>5) [6]
Formulated Radiochemical 9% (average, n=13, range 2- 6]

Yield 30%, non-decay corrected)

Radiochemical Purity >95% [6]

Specific Radioactivity 26.8-81.1 GBg/umol [6]

Total Synthesis Time 63-65 minutes [6]

Radiosynthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the two primary radiosynthesis methods for
[*C]PHNO.

Radiosynthesis of [11C]PHNO via [11C]Propionyl Chioride

Step 1: [11C]Propionyl Chloride Synthesis
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Caption: Workflow for the synthesis of [11C]JPHNO using the [11C]propionyl chloride method.
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Radiosynthesis of [3-11C]JPHNO via [11C]lodomethane

Step 1: [11C]lodomethane Synthesis
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Caption: Workflow for the synthesis of [3-11C]PHNO using the [11CJiodomethane method.

Chemical and Pharmacological Properties

[*1C]PHNO is a D2/Ds receptor agonist, meaning it binds to and activates these receptors.[3] A
key characteristic is its high affinity for the D2 receptor high-affinity state (Dzhigh), which is
functionally selective for agonist binding.[1][3] This property makes [**C]JPHNO a valuable tool
for studying the functional state of dopamine receptors, which is of great interest in conditions
like schizophrenia and Parkinson's disease.

While specific physicochemical properties such as logP and pKa for (+)-PHNO are not readily
available in the surveyed literature, its pharmacological profile has been well-characterized.

Receptor Affinity and Binding

[**C]PHNO displays high affinity and selectivity for D2-like receptors.[1] Its binding affinity (Ki)
for the Dzhigh state is in the sub-nanomolar range, which is more than tenfold lower than for
the D2 low-affinity state.[1][3] While it binds to both D2 and Ds receptors, some evidence
suggests a preference for Ds receptors, particularly in regions like the globus pallidus and
ventral striatum.[1][7]

The following table summarizes key pharmacological data for [**C]PHNO.
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Property Value /| Observation Reference
Receptor Target Dopamine D2/Ds Receptors [11[3]
Functional Activity Agonist [3]

Binding Affinity (Ki) at Dzhigh 0.2-0.5nM [11[3]

Binding Potential (BP) in Cats

_ 3.95+0.85 [8]
(Striatum)

Ventral Striatum: 3.4 +

0.9Globus Pallidus: 3.4 +
1.0Putamen: 2.8 + [1]
0.6Caudate: 2.1 +

0.4Substantia Nigra: 2.0+ 1.1

Binding Potential (BP) in

Humans

More sensitive to
amphetamine-induced

dopamine release than
[11C]raclopride.[8][9] [819]
Amphetamine can inhibit

[*1C]PHNO binding by up to

83%.[8]

Sensitivity to Endogenous

Dopamine

In Vivo Distribution and Kinetics

PET studies in humans have shown that [**C]PHNO rapidly enters the brain, with radioactivity
peaking at approximately 2 minutes in the cerebellum and substantia nigra, and around 8
minutes in the striatal regions.[1] The tracer accumulates in brain areas known to be rich in
D2/Ds receptors, including the caudate, putamen, ventral striatum, globus pallidus, and
substantia nigra.[1] Notably, ["*C]JPHNO shows preferential uptake in the globus pallidus and
ventral striatum compared to the D2/Ds antagonist [*1C]raclopride, which shows higher uptake
in the dorsal striatum.[1] The washout of ['*C]PHNO from the globus pallidus is distinctly slower
than in other regions, which may be indicative of its D3 preference.[1]

Conclusion
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[**C]PHNO is a critical radioligand for probing the high-affinity state of dopamine D2/Ds
receptors in vivo. Its challenging but well-established radiosynthesis provides a tracer with a
high signal-to-noise ratio and excellent sensitivity to changes in endogenous dopamine levels.
[3][8] The distinct in vivo distribution of ['*C]JPHNO compared to antagonist radiotracers offers a
unique window into the functional status of the dopaminergic system, providing new avenues to
investigate its role in both health and a variety of neuropsychiatric diseases.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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